7-(Trifluoromethoxy)naphthalen-2-ol
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Overview
Description
7-(Trifluoromethoxy)naphthalen-2-ol is an organic compound characterized by the presence of a trifluoromethoxy group attached to the naphthalen-2-ol structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethoxy)naphthalen-2-ol typically involves the introduction of the trifluoromethoxy group into the naphthalen-2-ol structure. One common method is the trifluoromethoxylation of naphthalen-2-ol using trifluoromethoxylating reagents.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification and isolation of the final product to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethoxy)naphthalen-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like sodium borohydride.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium or copper complexes
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives .
Scientific Research Applications
7-(Trifluoromethoxy)naphthalen-2-ol has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(Trifluoromethoxy)naphthalen-2-ol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Naphthalen-2-ol: Lacks the trifluoromethoxy group, resulting in different chemical and biological properties.
7-Methoxynaphthalen-2-ol: Contains a methoxy group instead of a trifluoromethoxy group, leading to variations in reactivity and applications.
7-(Trifluoromethyl)naphthalen-2-ol: Features a trifluoromethyl group, which differs in electronic and steric effects compared to the trifluoromethoxy group.
Uniqueness: The presence of the trifluoromethoxy group in 7-(Trifluoromethoxy)naphthalen-2-ol imparts unique properties, such as increased lipophilicity and metabolic stability, distinguishing it from other similar compounds. These properties make it particularly valuable in pharmaceutical and agrochemical research .
Properties
IUPAC Name |
7-(trifluoromethoxy)naphthalen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-1-3-9(15)5-8(7)6-10/h1-6,15H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZQKKJPMQKUNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=C2)OC(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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